Home > Products > Screening Compounds P16624 > Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid
Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid -

Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid

Catalog Number: EVT-15268673
CAS Number:
Molecular Formula: C15H17N2O5S-
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid is a compound characterized by its unique chemical structure, which includes a hydrazinylethyl group attached to a benzoic acid moiety. Its molecular formula is C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S with a molar mass of approximately 338.38 g/mol . This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.

Source

This compound can be synthesized through the reaction of 4-(1-hydrazinylethyl)benzoic acid with benzenesulfonic acid in a 1:1 molar ratio. The synthesis can be optimized in industrial settings to enhance yield and purity .

Classification

Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid falls under the category of organic compounds, specifically sulfonic acids and carboxylic acids, due to the presence of both sulfonate and carboxylic functional groups.

Synthesis Analysis

Methods

The synthesis of benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid typically involves several steps:

  1. Initial Reaction: The primary synthesis step is the reaction between 4-(1-hydrazinylethyl)benzoic acid and benzenesulfonic acid.
  2. Reaction Conditions: This reaction is typically carried out under controlled conditions to ensure optimal yield. Parameters such as temperature, pressure, and reaction time are crucial for maximizing the efficiency of the synthesis.

Technical Details

  • Reagents: The key reagents include 4-(1-hydrazinylethyl)benzoic acid and benzenesulfonic acid.
  • Conditions: Optimal conditions may involve specific temperatures and molar ratios to ensure complete reaction and minimize by-products .
Molecular Structure Analysis

Structure

The molecular structure of benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid features:

  • A hydrazinylethyl group (NH2CH2CH2-NH_2CH_2CH_2-) attached to the para position of a benzoic acid moiety.
  • A sulfonate group (SO3-SO_3^-) linked to the benzene ring.

Data

PropertyValue
Molecular FormulaC15H18N2O5SC_{15}H_{18}N_{2}O_{5}S
Molecular Weight338.38 g/mol
IUPAC NameBenzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid
InChI KeyGYIVKUBIWVXPCW-UHFFFAOYSA-M
Canonical SMILESCC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)[O-]
Chemical Reactions Analysis

Reactions

Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to yield different oxidation products, such as carboxylic acids or ketones.
  • Reduction: Reduction reactions may produce derivatives like alcohols or amines.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation processes.
  • Reducing Agents: Sodium borohydride for reduction reactions.
  • Nucleophiles: Various nucleophiles can be employed in substitution reactions depending on the desired product .
Mechanism of Action

The mechanism of action for benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid involves its interaction with specific molecular targets. The hydrazinylethyl group can form covalent bonds with target molecules, leading to structural changes and functional alterations in those molecules. This characteristic makes it a candidate for various therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents due to the presence of hydrophilic functional groups.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases, particularly during synthetic processes or chemical reactions.

Relevant data includes:

  • Melting Point: Specific values are not provided but can vary based on purity and synthesis conditions .
Applications

Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid has diverse applications across scientific fields:

  • Chemistry: Utilized as a reagent in various chemical synthesis processes.
  • Biology: Investigated for potential biological activities, including interactions with biomolecules.
  • Medicine: Research is ongoing into its therapeutic potential as a drug candidate for various diseases.
  • Industry: Employed in the production of industrial chemicals and materials due to its unique chemical properties .
Introduction to Benzenesulfonate-Hydrazinyl Hybrid Architectures

Historical Evolution of Hydrazine-Based Sulfonates in Medicinal Chemistry

The therapeutic application of sulfonates and hydrazines originated from disparate pharmacological lineages. Sulfonic acid esters gained early recognition as alkylating antineoplastics (e.g., busulfan, circa 1950s) but were limited by non-selective cytotoxicity [6]. Concurrently, hydrazine derivatives emerged as monoamine oxidase inhibitors in psychiatry, though their oncological potential was later explored through N-methylhydrazine derivatives like procarbazine (1960s) [8]. The strategic fusion of these pharmacophores began in the late 20th century, driven by synthetic innovations such as microwave-assisted diazotization and reductive amination. For instance, 4-hydrazinylphenyl benzenesulfonate was synthesized via Na₂SO₃-mediated nitro reduction followed by diazotization, achieving nanomolar activity against breast cancer (MCF-7 IC₅₀ = 9.32 nM) [8]. This hybrid architecture merges the sulfonate's capacity for tyrosine kinase inhibition with hydrazine's chelation potential and redox modulation, addressing historical limitations of parent compounds. Table 1 chronicles key milestones in this evolution.

Table 1: Evolution of Hydrazinyl-Sulfonate Hybrid Therapeutics

EraCompound ClassTherapeutic ApplicationSynthetic Advance
1930s-1950sAliphatic sulfonate estersAlkylating agents (e.g., busulfan)Nucleophilic displacement chemistry
1960s-1980sN-MethylhydrazinesAntineoplastics (e.g., procarbazine)Reductive alkylation
1990s-2010sAryl sulfonamidesKinase inhibitors (e.g., pazopanib)Pd-catalyzed cross-coupling
2020s-presentBenzenesulfonate-hydrazinyl hybridsMultitargeted antineoplasticsMicrowave-assisted diazotization [8]

Significance of Hybrid Functional Groups in Antineoplastic Agent Design

Hybridization of benzenesulfonate and hydrazinyl-ethyl-benzoic acid motifs creates synergistic pharmacophores critical for modern antineoplastic design. The benzenesulfonate moiety confers ATP-competitive kinase inhibition by mimicking tyrosine residues, as evidenced by docking studies showing sulfonate-TrkA interactions (binding energy: -10.93 kcal/mol for AL106) [9]. Concurrently, the hydrazinyl-ethyl spacer enables three-dimensional chelation of transition metals (Fe³⁺, Cu²⁺) implicated in tumor redox homeostasis, while the para-benzoic acid group enhances aqueous solubility and membrane transport via proton gradient-dependent uptake [4] [10]. This trifunctional design permits simultaneous targeting of glioblastoma (U87 IC₅₀ = 58.6 µM) and leukemia (K562 IC₅₀ < 1 µM) through:

  • Receptor tyrosine kinase (RTK) blockade: Disrupting TrkA-mediated Ras/MAPK signaling [9]
  • Oxidative stress induction: Depleting glutathione via redox-cycling hydrazine metals [4]
  • Cell cycle arrest: G₂/M phase inhibition through cdc2 protein dysregulation [6]

Table 2: Functional Group Contributions to Antineoplastic Efficacy

Structural ElementBiochemical RoleBiological Outcome
BenzenesulfonateCompetitive ATP binding in kinase domainsTrkA inhibition; apoptosis induction
Hydrazinyl group (-NHNH₂)Transition metal chelation (Fe³⁺, Cu²⁺)ROS generation; DNA oxidation
para-Benzoic acidpH-dependent solubility enhancementImproved tumor bioavailability
Ethyl spacerConformational flexibility for target dockingMultitarget engagement (e.g., COX-2/5-LOX)

Research Gaps in Multifunctional Benzenesulfonate Derivatives

Despite promising preclinical results, critical knowledge gaps impede the clinical translation of benzenesulfonate-hydrazinyl-benzoic acid hybrids. Key limitations include:

  • Target Selectivity Deficits: Most derivatives exhibit polypharmacology but lack isoform specificity. For example, compound AL106 inhibits TrkA (IC₅₀ = 58.6 µM) but also binds off-target kinases like PDGFR, risking unintended signaling cascades [9]. Docking studies reveal overlapping interaction residues (e.g., Tyr359, Ser371) across kinase families, necessitating structure-based optimization for selective hydrophobic pocket engagement.

  • Synthetic Complexity: Multistep syntheses involving diazotization (e.g., 4-hydrazinylphenyl benzenesulfonate) suffer from low yields (∼30%) due to hydrazine instability [8]. Microwave-assisted methods improve efficiency yet scale poorly for industrial production. Additionally, protecting groups for benzoic acid (e.g., tert-butyl esters) introduce unnecessary molecular weight, compromising tumor penetration.

  • Physicochemical Limitations: Poor blood-brain barrier (BBB) permeability hampers glioblastoma applications. While AL106 shows in vitro anti-GBM activity, its calculated LogP (∼2.1) and high TPSA (>100 Ų) limit CNS uptake [9]. Structural modifications like ortho-chlorination to reduce polarity or pro-drug strategies remain unexplored.

  • In Vivo Stability Issues: Hydrazine groups undergo rapid N-acetylation by hepatic NAT2 enzymes, diminishing bioavailability. Hybrids like 4-(prop-2-ynamido)benzoic acid (C₁₀H₇NO₃; MW 189.17) show in vitro potency but exhibit <20% plasma stability at 2 hours [10], underscoring the need for metabolically robust analogs.

Table 3: Key Research Gaps and Proposed Solutions

Research GapEvidencePotential Resolution
Kinase isoform non-selectivityTrkA-PDGFR cross-reactivity (AL106) [9]Structure-based design of allosteric inhibitors
Low synthetic yield30% yield in diazotization steps [8]Flow chemistry for intermediate stabilization
Inadequate BBB penetrationHigh TPSA (>100 Ų) of current leads [9]Ortho-halogenation to reduce polarity
Metabolic instabilityRapid N-acetylation of hydrazine [10]Incorporation of N-methyl or trifluoroethyl groups

The convergence of computational target prediction, metabolomics-guided synthesis, and hybrid prodrug approaches represents the next frontier for these architectures. Prioritizing derivatives with modular sites for PEGylation or peptide conjugation could simultaneously address solubility, stability, and selectivity constraints highlighted in current literature.

Properties

Product Name

Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid

IUPAC Name

benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid

Molecular Formula

C15H17N2O5S-

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C9H12N2O2.C6H6O3S/c1-6(11-10)7-2-4-8(5-3-7)9(12)13;7-10(8,9)6-4-2-1-3-5-6/h2-6,11H,10H2,1H3,(H,12,13);1-5H,(H,7,8,9)/p-1

InChI Key

GYIVKUBIWVXPCW-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.